![molecular formula C14H24N2O6 B1445863 5-Oxa-2-aza-spiro[3.4]octane hemioxalate CAS No. 1523618-29-2](/img/structure/B1445863.png)
5-Oxa-2-aza-spiro[3.4]octane hemioxalate
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Overview
Description
5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a chemical compound with the molecular formula C8H13NO5 . It has a molecular weight of 203.194 g/mol . This compound is used as a reactant in the preparation of aminopyridine derivatives as PI3K inhibitors .
Molecular Structure Analysis
The InChI Key for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is JFOZNINEJYPQQK-UHFFFAOYSA-N . The SMILES representation is C1CC2(COC2)NC1.C(=O)(C(=O)O)O .Physical And Chemical Properties Analysis
5-Oxa-2-aza-spiro[3.4]octane hemioxalate decomposes in water . It’s a moisture-sensitive compound and should be stored in a cool, well-ventilated area .Scientific Research Applications
Photochromic Materials
Spiro compounds, including 5-Oxa-2-azaspiro[3.4]octane hemioxalate, find applications as photochromic materials. These materials exhibit reversible color changes upon exposure to light. Specifically, they can switch between colorless and colored forms. Researchers explore their use in optical devices, sensors, and smart materials .
Leuco Dyes
Leuco dyes are colorless compounds that transform into colored forms upon chemical or environmental stimuli. Spiro forms of lactones and oxazines, such as 5-Oxa-2-azaspiro[3.4]octane hemioxalate, fall into this category. These compounds have applications in imaging, security features (e.g., anti-counterfeiting), and chemical sensors .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-oxa-2-azaspiro[3.4]octane;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSFCICIMABNNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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